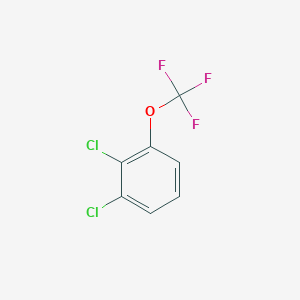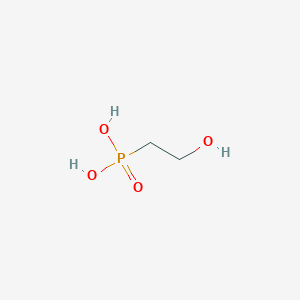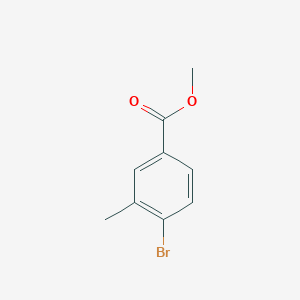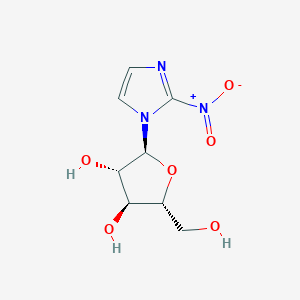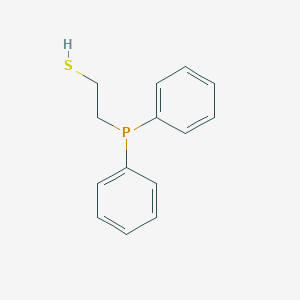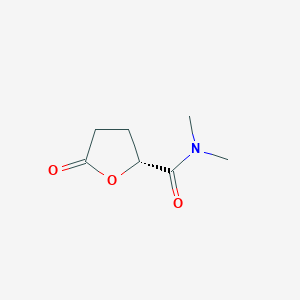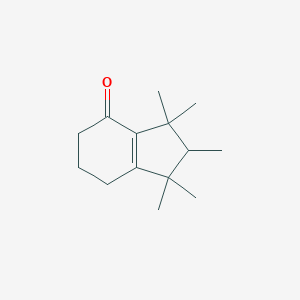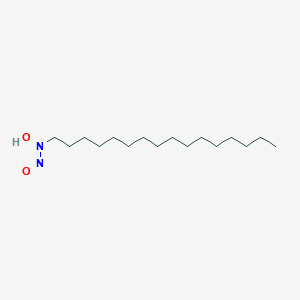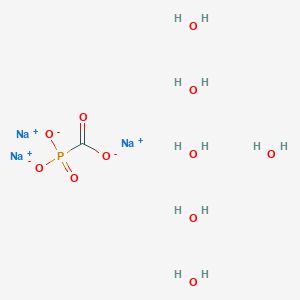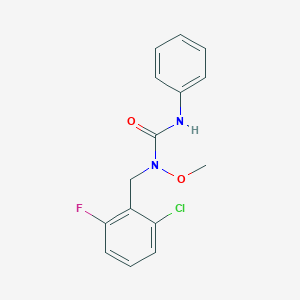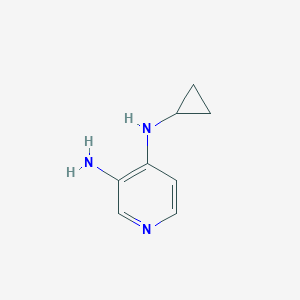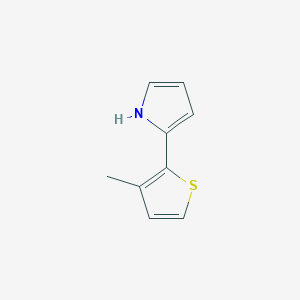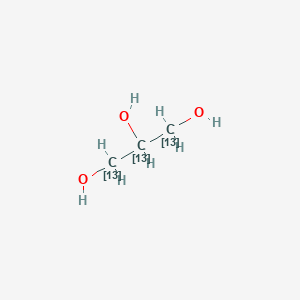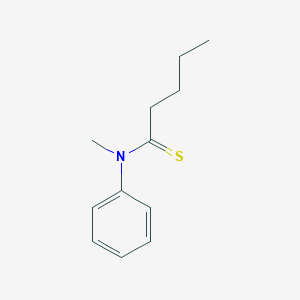
N-methyl-N-phenylpentanethioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-phenylpentanethioamide, also known as N-methylthioamphetamine (NMT), is a synthetic compound that belongs to the amphetamine class of drugs. It is a potent stimulant and has been used in scientific research for its interesting pharmacological properties.
Applications De Recherche Scientifique
NMT has been used in scientific research for its interesting pharmacological properties. It has been shown to have a high affinity for the serotonin transporter and the dopamine transporter, leading to increased levels of these neurotransmitters in the brain. This makes NMT a useful tool for studying the role of these neurotransmitters in various physiological and pathological conditions.
Mécanisme D'action
NMT works by binding to and blocking the reuptake of dopamine and serotonin in the brain. This leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in increased stimulation of the postsynaptic neuron. This increased stimulation leads to the characteristic effects of NMT, including increased alertness, euphoria, and decreased appetite.
Effets Biochimiques Et Physiologiques
NMT has been shown to have a number of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It also increases the release of norepinephrine and epinephrine, leading to increased sympathetic nervous system activity. NMT has also been shown to decrease appetite and increase metabolism, leading to weight loss.
Avantages Et Limitations Des Expériences En Laboratoire
NMT has a number of advantages for use in lab experiments. It is a potent stimulant and has a high affinity for the serotonin and dopamine transporters, making it a useful tool for studying the role of these neurotransmitters in various physiological and pathological conditions. However, NMT also has a number of limitations. It is a controlled substance and can only be used in research settings with the appropriate permits and licenses. It also has a high potential for abuse and can be dangerous if not used properly.
Orientations Futures
There are a number of future directions for research on NMT. One area of interest is the role of NMT in the treatment of depression and other mood disorders. NMT has been shown to have antidepressant effects in animal models, and further research is needed to determine its potential as a treatment for these conditions. Another area of interest is the development of new analogs of NMT with improved pharmacological properties. These analogs could be used to study the role of neurotransmitters in various physiological and pathological conditions. Overall, NMT has the potential to be a valuable tool for scientific research, and further research is needed to fully understand its pharmacological properties and potential applications.
Conclusion:
In conclusion, N-methyl-N-phenylpentanethioamide, or N-methyl-N-phenylpentanethioamideamphetamine (NMT), is a synthetic compound that belongs to the amphetamine class of drugs. It has been used in scientific research for its interesting pharmacological properties, including its high affinity for the serotonin and dopamine transporters. NMT has a number of advantages for use in lab experiments, including its potency and selectivity, but also has limitations due to its controlled status and potential for abuse. Further research is needed to fully understand the pharmacological properties of NMT and its potential applications in the treatment of various physiological and pathological conditions.
Méthodes De Synthèse
The synthesis of NMT involves the reaction of phenylacetone with methylamine and hydrogen sulfide gas. The resulting product is then purified through a series of chemical reactions and distillations. The final product is a white crystalline powder that is soluble in water and other polar solvents.
Propriétés
Numéro CAS |
149681-70-9 |
|---|---|
Nom du produit |
N-methyl-N-phenylpentanethioamide |
Formule moléculaire |
C12H17NS |
Poids moléculaire |
207.34 g/mol |
Nom IUPAC |
N-methyl-N-phenylpentanethioamide |
InChI |
InChI=1S/C12H17NS/c1-3-4-10-12(14)13(2)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 |
Clé InChI |
QQKOEOSUIHSVBE-UHFFFAOYSA-N |
SMILES |
CCCCC(=S)N(C)C1=CC=CC=C1 |
SMILES canonique |
CCCCC(=S)N(C)C1=CC=CC=C1 |
Synonymes |
Pentanethioamide, N-methyl-N-phenyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2s)-2,5,7,8-Tetramethyl-2-[(4r,8s)-4,8,12-trimethyltridecyl]-3,4-dihydro-2h-chromen-6-ol](/img/structure/B120624.png)
